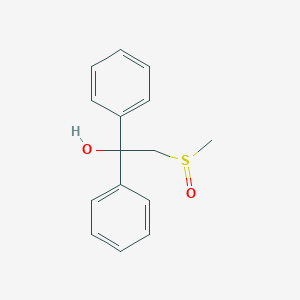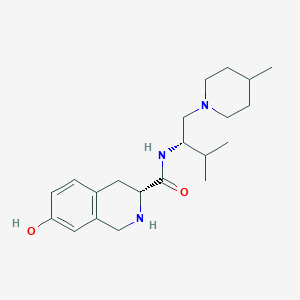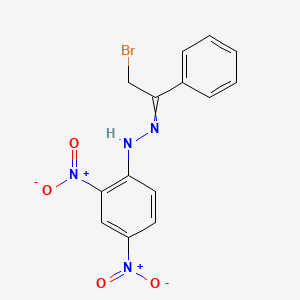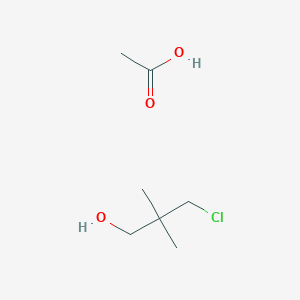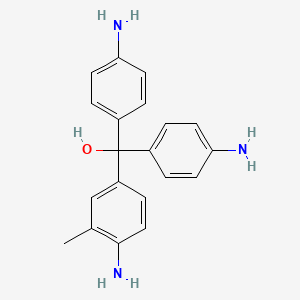
C.I. Basic Violet 14, carbinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Basic Violet 14, also known as crystal violet carbinol, is a synthetic dye derived from triphenylmethane. It appears as a dark green powder and is known for its vibrant violet color when dissolved in water. This compound is widely used in various industries, including textiles, printing, and biological staining .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CIThe synthesis involves heating Michler’s ketone with ammonium chloride and zinc chloride at temperatures between 150°C and 160°C . Another method involves passing ammonia over a mixture of 4,4’-bis(dimethylamino)diphenylmethane, sulfur, oxalic acid, and salt at gradually increasing temperatures from 125°C to 170°C, followed by converting the resulting dye-base into its hydrochloride .
Industrial Production Methods
Industrial production of C.I. Basic Violet 14 typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to obtain the desired dye quality .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Basic Violet 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to colorless leuco-bases, which are often used in different applications.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed
Oxidation: Various oxidized derivatives of the dye.
Reduction: Colorless leuco-bases.
Substitution: Substituted derivatives of the dye.
Wissenschaftliche Forschungsanwendungen
C.I. Basic Violet 14 has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Medicine: Utilized in certain medical diagnostics and as an antiseptic.
Wirkmechanismus
The mechanism of action of C.I. Basic Violet 14 involves its interaction with cellular components. In biological staining, the dye binds to cellular structures, allowing for visualization under a microscope. The molecular targets include nucleic acids and proteins, which the dye interacts with through ionic and hydrogen bonding . The pathways involved in its staining properties are primarily related to its ability to penetrate cell walls and membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C.I. Basic Violet 1: Another triphenylmethane dye with similar staining properties but different shades of violet.
C.I. Basic Green 4:
C.I. Basic Yellow 2: A diphenylmethane dye with yellow coloration.
Uniqueness
C.I. Basic Violet 14 is unique due to its specific shade of violet and its high tinctorial strength. It is particularly valued for its brilliance and ability to produce vibrant colors in various applications .
Eigenschaften
CAS-Nummer |
76-82-4 |
|---|---|
Molekularformel |
C20H21N3O |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol |
InChI |
InChI=1S/C20H21N3O/c1-13-12-16(6-11-19(13)23)20(24,14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,24H,21-23H2,1H3 |
InChI-Schlüssel |
OYHZNLZYIRSDHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


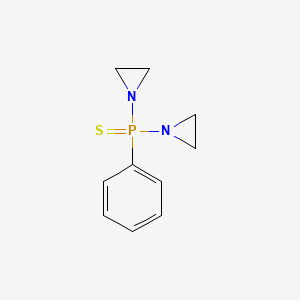
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
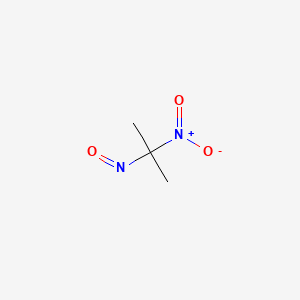
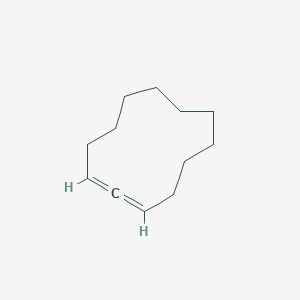
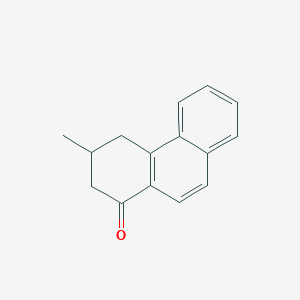
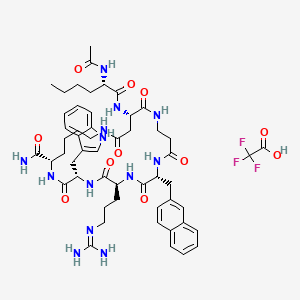
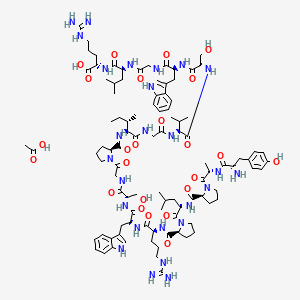
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
